molecular formula C5H8INO2 B14198364 2-Iodo-1-nitropent-1-ene CAS No. 922139-03-5

2-Iodo-1-nitropent-1-ene

Cat. No.: B14198364
CAS No.: 922139-03-5
M. Wt: 241.03 g/mol
InChI Key: IJDSATOBDIVWDY-UHFFFAOYSA-N
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Description

2-Iodo-1-nitropent-1-ene is an organic compound with the molecular formula C5H8INO2. It is a nitroalkene derivative, characterized by the presence of both an iodine atom and a nitro group attached to a pentene backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1-nitropent-1-ene can be synthesized through the iodination of 1-nitropent-1-ene. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in an acetic acid medium at room temperature, yielding high purity and good yields . Another method involves the use of elemental iodine or iodides in combination with oxidants under solvent-free or environmentally friendly conditions .

Industrial Production Methods

Industrial production of this compound may involve similar iodination techniques, scaled up to accommodate larger quantities. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-nitropent-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Iodo-1-nitropent-1-ene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Iodo-1-nitropent-1-ene in chemical reactions involves the reactivity of its functional groups:

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1-nitropropene
  • 2-Iodo-1-nitrobutene
  • 2-Iodo-1-nitrohexene

Uniqueness

2-Iodo-1-nitropent-1-ene is unique due to its specific chain length and the position of the nitro and iodine groups, which influence its reactivity and the types of reactions it can undergo. Compared to shorter or longer chain analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

922139-03-5

Molecular Formula

C5H8INO2

Molecular Weight

241.03 g/mol

IUPAC Name

2-iodo-1-nitropent-1-ene

InChI

InChI=1S/C5H8INO2/c1-2-3-5(6)4-7(8)9/h4H,2-3H2,1H3

InChI Key

IJDSATOBDIVWDY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C[N+](=O)[O-])I

Origin of Product

United States

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